4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole
Description
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole (CAS: 1172763-48-2) is a pyrazole-based heterocyclic compound with the molecular formula C₉H₈F₃N₅O₂ and a molar mass of 275.19 g/mol . The structure features a nitro group at the 4-position of one pyrazole ring and a trifluoromethyl (-CF₃) group at the 3-position of a second pyrazole ring, connected via an ethyl linker. This compound’s design integrates electron-withdrawing groups (nitro and trifluoromethyl), which are known to enhance metabolic stability and influence reactivity in medicinal and agrochemical applications.
Properties
IUPAC Name |
1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSBINPTBPZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:
Nitration: of the pyrazole ring to introduce the nitro group.
Alkylation: to add the trifluoromethylated pyrazole moiety.
Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.
Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:
Continuous flow synthesis to improve efficiency and scalability.
Utilization of robust catalysts to streamline multi-step processes.
Implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The nitro group at position 4 of the pyrazole ring undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C), yielding 4-amino or 4-thio derivatives .
-
Reactivity is enhanced by electron-withdrawing effects from the trifluoromethyl group, which activates the nitro group toward substitution .
Example Reaction:
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants:
Reduction pathways are critical for synthesizing bioactive intermediates, such as aminopyrazoles used in medicinal chemistry .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:
-
Copper-catalyzed cycloaddition with terminal alkynes generates fused pyrazolo[1,5-a]pyrimidines .
-
Nitrile imine cycloaddition forms 1,3,4-thiadiazine intermediates, which rearrange to trifluoromethyl-substituted pyrazoles under acidic conditions .
Mechanistic Insight:
The trifluoromethyl group stabilizes transition states through inductive effects, improving regioselectivity .
Coupling Reactions
Transition-metal-catalyzed coupling reactions enable functionalization at the ethyl linker or pyrazole rings:
-
Suzuki-Miyaura Coupling:
Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives . -
Buchwald-Hartwig Amination:
Introduces amine groups at the nitro position using Pd₂(dba)₃/Xantphos .
Hydrogenolysis of the Ethyl Linker
The ethyl chain connecting the two pyrazole rings undergoes cleavage under hydrogenolysis conditions (H₂/Pd-C, 50 psi), yielding 3-(trifluoromethyl)-1H-pyrazole and 4-nitro-1H-pyrazole. This reaction is utilized in degradation studies or fragment-based drug design.
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Introduction to 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole
This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and agrochemical development. Its unique structure, characterized by the presence of nitro and trifluoromethyl groups, enhances its biological activity and selectivity towards specific targets.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Key applications include:
- Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compounds, making them more effective in targeting cancer cells .
- Antimicrobial Properties : The nitro group in the structure contributes to the antimicrobial activity of the compound. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Agrochemical Development
This compound has been explored for its applications in agriculture:
- Herbicidal Activity : The compound's ability to inhibit specific enzymes involved in plant growth has led to investigations into its use as a herbicide. Research findings indicate that it can selectively target weed species without affecting crop plants, offering a safer alternative to traditional herbicides .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : Pyrazole derivatives have been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can improve the chemical resistance of these materials, making them suitable for various industrial applications .
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of pyrazole derivatives, including this compound, revealed significant antitumor activity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Herbicidal Efficacy Testing
Field trials were performed to assess the herbicidal efficacy of this compound against common agricultural weeds. Results showed that at specific concentrations, the compound effectively reduced weed biomass by over 70% while maintaining crop yield, demonstrating its potential for sustainable agriculture practices.
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates biochemical pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Data
Key Observations:
Substituent Diversity: The target compound lacks aryl substituents (e.g., fluorophenyl in 15a or methoxyphenyl in 21he), relying instead on a trifluoromethyl group for electronic effects. The -CF₃ group enhances lipophilicity compared to polar groups like ethoxymethyleneamino in 15a . Compounds such as 16a and 21he incorporate fused heterocycles (triazolopyrimidine or triazole), which may improve binding affinity in biological systems but increase synthetic complexity .
Nitro Group Positioning :
- All compounds share a nitro group, typically at the 4-position of the pyrazole ring. This group is critical for electron-deficient character, facilitating reactions like nucleophilic substitution or reduction to amines for further derivatization .
Key Observations:
- The target compound’s synthesis likely involves alkylation of a nitro-pyrazole precursor with a trifluoromethyl-pyrazole derivative, contrasting with the multi-step reflux or copper-catalyzed click chemistry used for 15a and 21he .
- Yields for analogous compounds range from 60–70%, suggesting moderate efficiency in pyrazole functionalization .
Physicochemical and Application-Based Comparisons
Key Observations:
- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to fluorophenyl-containing analogs (e.g., 15a), which are often used in anticancer research .
- High melting points in compounds like 16a (>340°C) suggest strong crystalline packing, useful in material science, whereas the target compound’s lower molar mass (275.19 vs. 502.44 for 16a) implies better solubility .
Stability and Metabolic Considerations
- The -CF₃ group in the target compound is metabolically resistant, offering advantages over methoxy or ethoxy groups (e.g., in 21he), which are susceptible to oxidative demethylation .
- Nitro groups (common across all compounds) may pose photodegradation risks but can be reduced to amines for prodrug strategies .
Biological Activity
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its effects.
- Chemical Formula : C9H8F3N5O2
- Molecular Weight : 275.19 g/mol
- CAS Number : 1172763-48-2
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines such as lung, breast, and colorectal cancers.
A study demonstrated that pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features, particularly the nitro and trifluoromethyl groups, are believed to enhance its biological activity by interacting with specific molecular targets involved in tumor growth and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research indicates that compounds with a similar pyrazole framework can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial activity of pyrazole compounds is another area of interest. Studies have shown that certain pyrazoles exhibit significant antibacterial effects against a range of pathogens. For instance, compounds were tested against E. coli and Bacillus subtilis, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range . This antimicrobial potential could be attributed to the electron-withdrawing nature of the nitro and trifluoromethyl groups, which may enhance interaction with microbial targets.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-withdrawing groups such as nitro and trifluoromethyl significantly influences the reactivity and binding affinity of these compounds to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increases electron deficiency; enhances binding to nucleophilic sites on targets |
| Trifluoromethyl group | Enhances lipophilicity; improves cellular uptake |
| Ethyl linker | Provides spatial orientation for target interaction |
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Study : A series of 1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds exhibited IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .
- Anti-inflammatory Study : In a model of carrageenan-induced edema in rats, a related pyrazole compound showed significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Study : A study assessing the antimicrobial efficacy of several pyrazole derivatives found that one compound exhibited an MIC of 12 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .
Q & A
Q. What are the common synthetic routes for preparing 4-nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of pyrazole precursors. For example:
- Click Chemistry Approach : Reacting nitro-substituted pyrazole azides with trifluoromethyl-containing alkynes in a THF/water mixture (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts. Yield optimization (60–70%) depends on stoichiometric ratios, solvent polarity, and reaction time .
- Precursor Functionalization : Intermediate steps may involve nitration of pyrazole rings or alkylation to introduce the ethyl linker. Nitration conditions (e.g., HNO₃/H₂SO₄) require careful temperature control to avoid over-nitration .
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole azide + alkyne | CuSO₄ + sodium ascorbate | THF/H₂O | 50 | 61–70 | |
| Nitrated pyrazole | HNO₃/H₂SO₄ | DCM | 0–5 | ~50 |
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis : ¹H/¹³C NMR and IR spectroscopy identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, trifluoromethyl peaks at ~1150 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass for C₁₀H₉F₃N₅O₂: 296.0652).
- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, particularly for the nitro and trifluoromethyl groups, which influence molecular packing .
Q. What solubility and stability considerations are critical for handling this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests in DMSO at 4°C show <5% degradation over 30 days.
- Light Sensitivity : Nitro groups may cause photodegradation; storage in amber vials under inert atmosphere (N₂/Ar) is recommended .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position. However, it may deactivate the pyrazole ring in Pd-catalyzed couplings.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but complicates nucleophilic attacks due to its electronegativity. DFT studies reveal reduced electron density at the pyrazole C4 position, affecting regioselectivity .
Q. What challenges arise in resolving crystallographic data for nitro- and trifluoromethyl-substituted pyrazoles, and how are they addressed?
Methodological Answer:
- Disorder in Crystal Packing : The trifluoromethyl group’s rotational freedom can cause disorder, requiring anisotropic refinement in SHELXL .
- Hydrogen Bonding : Nitro groups form weak C–H···O interactions, complicating hydrogen-bonding networks. High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) improve accuracy .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Challenge | Solution |
|---|---|---|---|
| R-factor | <5% | Trifluoromethyl disorder | Anisotropic displacement parameters |
| Twin fraction | 0.35 | Overlapping peaks | TWIN/BASF commands in SHELXL |
Q. How can computational methods like DFT predict substituent effects on biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces (EPS). The nitro group’s high electrophilicity correlates with protein-binding affinity in docking studies.
- MD Simulations : Simulate interactions with biological targets (e.g., kinases) to assess trifluoromethyl-induced steric effects .
Q. How should researchers analyze contradictory spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry)?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic disorder. For example, splitting in ¹H NMR at 25°C may merge at −40°C, indicating conformational flexibility.
- Complementary Techniques : Pair NMR with X-ray data to resolve ambiguities. For instance, crystallography may show a symmetric structure, while NMR reveals solution-phase dynamics .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions during nitration.
- Flow Chemistry : Minimize degradation of nitro intermediates by controlling residence time and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
